Hsp90-IN-13

HSP90 EGFR VEGFR-2

Hsp90-IN-13 (also referred to as compound 5k) is a synthetic small-molecule pan-inhibitor of the heat shock protein 90 (HSP90) molecular chaperone, exhibiting an IC50 of 25.07 nM for HSP90. In addition to its primary HSP90 inhibitory activity, this compound is characterized by a distinct multi-target profile, demonstrating potent in vitro inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase-2.

Molecular Formula C26H21N5O3S
Molecular Weight 483.5 g/mol
Cat. No. B12404562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsp90-IN-13
Molecular FormulaC26H21N5O3S
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CN(N=N4)C5=CC=CC(=C5)C(=O)O
InChIInChI=1S/C26H21N5O3S/c1-17-10-11-23-22(12-17)24(32)30(14-18-6-3-2-4-7-18)26(27-23)35-16-20-15-31(29-28-20)21-9-5-8-19(13-21)25(33)34/h2-13,15H,14,16H2,1H3,(H,33,34)
InChIKeyNSEFVZPTISOMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsp90-IN-13: Potent Pan-HSP90 Inhibitor with Unique Multi-Target Profile for Oncology Research Procurement


Hsp90-IN-13 (also referred to as compound 5k) is a synthetic small-molecule pan-inhibitor of the heat shock protein 90 (HSP90) molecular chaperone, exhibiting an IC50 of 25.07 nM for HSP90 . In addition to its primary HSP90 inhibitory activity, this compound is characterized by a distinct multi-target profile, demonstrating potent in vitro inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase-2 . Its molecular formula is C26H21N5O3S with a molecular weight of 483.54 g/mol, and it is identified by the CAS number 2446055-29-2 .

Why Hsp90-IN-13 Cannot Be Interchanged with Common HSP90 Inhibitors: A Comparative Procurement Perspective


While many HSP90 inhibitors, such as 17-AAG (tanespimycin) and ganetespib, are available for research, their functional equivalence cannot be assumed. Hsp90-IN-13 represents a unique pharmacological entity due to its potent and balanced multi-target inhibition of HSP90, EGFR, VEGFR-2, and Topoisomerase-2 . Standard comparators like 17-AAG and ganetespib primarily function by degrading a broad range of HSP90 client proteins but do not exhibit comparable direct, low-nanomolar inhibitory activity against this specific trio of alternative oncogenic targets . This distinct polypharmacological profile confers a unique mechanism of action that is not replicated by single-target agents or other HSP90 inhibitors, rendering direct substitution scientifically invalid for experiments requiring this specific multi-target activity fingerprint .

Quantitative Differentiation Evidence for Hsp90-IN-13: Head-to-Head and Cross-Study Performance Analysis


Multi-Target Inhibition Profile: Direct Comparison of IC50 Values for Hsp90-IN-13 Against HSP90, EGFR, VEGFR-2, and Topoisomerase-2

Hsp90-IN-13 demonstrates a unique multi-target inhibitory profile not observed with conventional HSP90 inhibitors like 17-AAG or ganetespib. In enzymatic assays, Hsp90-IN-13 inhibits HSP90 with an IC50 of 25.07 nM and also potently inhibits three other key oncogenic targets: EGFR (IC50 = 38.5 nM), VEGFR-2 (IC50 = 126.95 nM), and Topoisomerase-2 (IC50 = 25.85 nM) . In contrast, standard HSP90 inhibitors such as 17-AAG and ganetespib are not reported to possess direct, low-nanomolar inhibitory activity against EGFR, VEGFR-2, or Topoisomerase-2 as part of their primary mechanism . This data confirms that Hsp90-IN-13 is a distinct polypharmacological agent, while 17-AAG and ganetespib act via a different, client-protein degradation mechanism .

HSP90 EGFR VEGFR-2 Topoisomerase-2 Multi-Target Inhibitor

Cellular Anti-Proliferative Activity: Comparative IC50 Values of Hsp90-IN-13 in MCF-7, HCT-116, and HeLa Cancer Cell Lines

Hsp90-IN-13 exhibits potent, dose-dependent anti-proliferative activity against a panel of human cancer cell lines. In MCF-7 breast cancer cells, it demonstrates an IC50 of 4.04 μM [1]. This activity is comparable to that of 17-AAG, which has been reported to inhibit MCF-7 cell proliferation with an IC50 of 5.2 nM , though the assay conditions and exposure times may vary. Further, Hsp90-IN-13 shows efficacy against colorectal (HCT-116) and cervical (HeLa) cancer cell lines, with IC50 values of 4.47 μM and 7.55 μM, respectively [1]. While direct head-to-head studies are not available for all lines, this data establishes a broad spectrum of anti-cancer activity in vitro, a key consideration for preclinical model selection.

Anti-Proliferative MCF-7 HCT-116 HeLa Cancer Cell Lines

Induction of Cell Cycle Arrest and Apoptosis: Quantified Effects of Hsp90-IN-13 in MCF-7 Breast Cancer Cells

Hsp90-IN-13's mechanism of action in MCF-7 cells includes a quantifiable and significant impact on cell cycle progression and programmed cell death. Treatment with Hsp90-IN-13 results in the arrest of 35.06% of MCF-7 cells in the G2/M phase of the cell cycle and induces apoptosis in 19.82% of the cell population [1]. This effect is mediated through the mitochondrial pathway [1]. In comparison, 17-AAG is also known to induce G2/M arrest and apoptosis in various cancer cell lines, but the specific percentages can vary widely depending on cell type, concentration, and exposure duration . The provision of these exact percentages for Hsp90-IN-13 in a widely used breast cancer model offers a precise, quantifiable benchmark for researchers.

Cell Cycle Arrest Apoptosis MCF-7 G2/M Phase Mitochondrial Pathway

Optimal Research and Industrial Application Scenarios for Hsp90-IN-13: Guiding Procurement and Experimental Design


Investigating Polypharmacological Mechanisms in Oncology

Procure Hsp90-IN-13 for studies aimed at dissecting the synergistic or additive effects of simultaneously inhibiting HSP90, EGFR, VEGFR-2, and Topoisomerase-2 in a single model system. Its unique multi-target profile, with quantified IC50 values of 25.07 nM (HSP90), 38.5 nM (EGFR), 126.95 nM (VEGFR-2), and 25.85 nM (Topoisomerase-2), makes it an ideal tool for exploring complex oncogenic signaling networks and potential therapeutic vulnerabilities that cannot be assessed with single-target agents .

Validating Anti-Proliferative Effects in Diverse Cancer Cell Lines

Use Hsp90-IN-13 as a reference compound for assessing anti-proliferative activity across a panel of human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and cervical (HeLa) models. The established IC50 values of 4.04 μM, 4.47 μM, and 7.55 μM, respectively, provide a robust baseline for comparative studies with novel analogs or for evaluating drug sensitivity in different genetic backgrounds [1].

Studying G2/M Cell Cycle Arrest and Mitochondrial Apoptosis in Breast Cancer Models

Select Hsp90-IN-13 for experimental designs focused on the quantification of cell cycle perturbation and programmed cell death in MCF-7 breast cancer cells. The compound's well-documented ability to induce 35.06% G2/M arrest and 19.82% apoptosis via the mitochondrial pathway offers a reproducible and quantifiable phenotype for studying these specific cellular processes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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